- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reactionTetrahedron Letters, 2019, 60(9), 653-659,
Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure
Productnaam:(3S)-3-phenylmorpholine
CAS-nummer:914299-79-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
(3S)-3-phenylmorpholine Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-3-Phenylmorpholine
- (3S)-3-phenylmorpholine
- Morpholine,3-phenyl-, (3S)-
- BH2034
- FC0138
- (S)-3-Phenyl-morpholine
- MORPHOLINE, 3-PHENYL-, (3S)-
- PubChem11424
- (P)-3-Phenylmorpholine
- MHZXKVPCJBPNKI-SNVBAGLBSA-N
- FCH884906
- AB62678
- AX8048970
- 299P799
- (3S)-3-Phenylmorpholine (ACI)
- (3S)-3-Phenyl-morpholine
- SCHEMBL1335278
- DTXSID60628683
- 914299-79-9
- CS-0038114
- AC-22434
- AKOS006302391
- DS-18277
-
- MDL: MFCD11016232
- Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
- InChI-sleutel: MHZXKVPCJBPNKI-SNVBAGLBSA-N
- LACHT: C1(C=CC=CC=1)[C@@H]1NCCOC1
Berekende eigenschappen
- Exacte massa: 163.10000
- Monoisotopische massa: 163.1
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 132
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 21.3
- XLogP3: 1
Experimentele eigenschappen
- Dichtheid: 1.034
- Kookpunt: 272°C at 760 mmHg
- Vlampunt: 104.9°C
- Brekindex: 1.518
- PSA: 21.26000
- LogboekP: 1.67630
(3S)-3-phenylmorpholine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Fluorochem | 223055-5g |
S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
£781.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1046867-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 97% | 5g |
$465 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 5g |
¥1551.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 200mg |
538.0CNY | 2021-08-04 | |
abcr | AB369370-5 g |
(S)-3-Phenyl-morpholine, 98%; . |
914299-79-9 | 98% | 5 g |
€816.00 | 2023-07-19 | |
Ambeed | A572790-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 1g |
$55.0 | 2025-02-26 | |
Alichem | A019110436-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
$294.00 | 2023-08-31 | |
TRC | P336653-50mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 50mg |
$ 135.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-5G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 5g |
¥ 2,712.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-10G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 10g |
¥ 9,563.00 | 2023-03-30 |
(3S)-3-phenylmorpholine Productiemethode
Synthetic Routes 1
Reactievoorwaarden
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Referentie
- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary StrategyAngewandte Chemie, 2013, 52(20), 5319-5322,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C
Referentie
- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinaseBioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320,
Synthetic Routes 4
Reactievoorwaarden
1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
Referentie
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
Synthetic Routes 6
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 6 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
Referentie
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective inductionTetrahedron: Asymmetry, 2014, 25(1), 74-86,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt
Referentie
- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinoneTetrahedron, 2021, 84,,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
(3S)-3-phenylmorpholine Raw materials
- H-Phg-OH
- (S)-(+)-2-Phenylglycinol
- (2-aminoethoxy)methyltributylstannane
- 2-chloroacetyl chloride
- phenyl 2-bromoacetate
- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- Benzaldehyde
- (S)-5-Phenyl-morpholin-3-one
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-
- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine
(3S)-3-phenylmorpholine Preparation Products
(3S)-3-phenylmorpholine Gerelateerde literatuur
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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- 83072-50-8(3-Methyl-5-phenylmorpholine)
- 2680843-77-8(2,6-Dimethyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):210.0
atkchemica
(CAS:914299-79-9)(3S)-3-phenylmorpholine

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek